molecular formula C14H23N5O2S B12997134 1-((4-(3-Morpholinopropyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)pyrrolidin-2-one

1-((4-(3-Morpholinopropyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)pyrrolidin-2-one

Cat. No.: B12997134
M. Wt: 325.43 g/mol
InChI Key: VVANZMNFCPRDOK-UHFFFAOYSA-N
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Description

1-((4-(3-Morpholinopropyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)pyrrolidin-2-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a morpholine ring, a triazole ring, and a pyrrolidinone ring, making it a versatile molecule for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-(3-Morpholinopropyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)pyrrolidin-2-one typically involves multi-step reactions. One common method includes the reaction of morpholine with a suitable alkylating agent to introduce the morpholinopropyl group. This is followed by the formation of the triazole ring through cyclization reactions involving thiosemicarbazide and an appropriate aldehyde or ketone.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and other advanced technologies can also improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-((4-(3-Morpholinopropyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-((4-(3-Morpholinopropyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of 1-((4-(3-Morpholinopropyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 3-Morpholino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
  • Polyhalonitrobutadienes
  • Mannich bases containing heterocyclic moieties

Comparison: Compared to similar compounds, 1-((4-(3-Morpholinopropyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)pyrrolidin-2-one stands out due to its unique combination of a morpholine ring, a triazole ring, and a pyrrolidinone ring.

Properties

Molecular Formula

C14H23N5O2S

Molecular Weight

325.43 g/mol

IUPAC Name

1-[[4-(3-morpholin-4-ylpropyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]pyrrolidin-2-one

InChI

InChI=1S/C14H23N5O2S/c20-13-3-1-5-18(13)11-12-15-16-14(22)19(12)6-2-4-17-7-9-21-10-8-17/h1-11H2,(H,16,22)

InChI Key

VVANZMNFCPRDOK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC2=NNC(=S)N2CCCN3CCOCC3

Origin of Product

United States

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